Cas no 1693920-18-1 (1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-)

1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
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- 1-(3-methylbut-2-en-1-yl)-1h-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-
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- インチ: 1S/C7H12N4/c1-6(2)3-4-11-5-9-7(8)10-11/h3,5H,4H2,1-2H3,(H2,8,10)
- InChIKey: PFAOTKNELHATQG-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC(N)=N1)C/C=C(\C)/C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- トポロジー分子極性表面積: 56.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783511-0.1g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.1g |
$943.0 | 2023-03-16 | ||
Enamine | EN300-783511-0.05g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.05g |
$900.0 | 2023-03-16 | ||
Enamine | EN300-783511-1.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-783511-2.5g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 2.5g |
$2100.0 | 2023-03-16 | ||
Enamine | EN300-783511-10.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 10.0g |
$4606.0 | 2023-03-16 | ||
Enamine | EN300-783511-0.5g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.5g |
$1027.0 | 2023-03-16 | ||
Enamine | EN300-783511-0.25g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 0.25g |
$985.0 | 2023-03-16 | ||
Enamine | EN300-783511-5.0g |
1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |
1693920-18-1 | 5.0g |
$3105.0 | 2023-03-16 |
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-に関する追加情報
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) (CAS No. 1693920-18-1)
1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) (CAS No. 1693920-18-1) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique triazole ring structure and a substituted butenyl group, which confer it with a range of interesting properties and applications.
The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. It is widely recognized for its stability and reactivity, making it an essential building block in the synthesis of numerous bioactive molecules. The presence of the 1-(3-methyl-2-buten-1-yl) substituent adds further complexity and functionality to the molecule, enhancing its potential for use in drug discovery and development.
Recent studies have highlighted the importance of 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) in the field of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against several pathogenic fungi. The researchers found that the triazole ring plays a crucial role in binding to fungal enzymes, thereby inhibiting their growth and proliferation. This finding has significant implications for the development of new antifungal agents to combat drug-resistant fungal infections.
In addition to its antifungal properties, 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team of researchers at the University of California found that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. The butenyl substituent was found to enhance the compound's ability to interact with specific receptors in the brain, potentially offering new therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic route for 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) involves several well-established chemical reactions. One common approach is to start with a suitable alkyne or alkene and undergo a series of transformations to introduce the triazole ring and the butenyl substituent. The use of copper(I) catalysts in click chemistry reactions has been particularly effective in forming the triazole ring efficiently and selectively. This synthetic methodology not only ensures high yields but also allows for easy modification of the substituents, making it an attractive option for large-scale production.
The physicochemical properties of 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) have been extensively studied to understand its behavior in different environments. It has been reported to have good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays. Additionally, its stability under different pH conditions and temperatures makes it suitable for long-term storage and transportation.
In conclusion, 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl) (CAS No. 1693920-18-1) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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